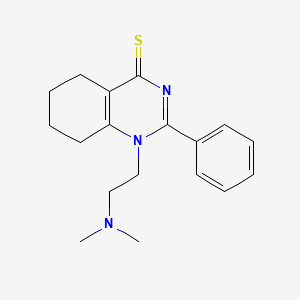

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3S/c1-20(2)12-13-21-16-11-7-6-10-15(16)18(22)19-17(21)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXOERKCSADZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiobenzamide Derivatives

The tetrahydroquinazoline-thione scaffold is frequently constructed via cyclocondensation reactions between 2-aminothiobenzamides and cyclic ketones. For example, 2-amino-N-phenylthiobenzamide reacts with 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of potassium bicarbonate in DMF under reflux to yield the tetrahydroquinazoline core. The reaction proceeds through a ketene-S,S-dithioacetal intermediate, where the active methylthio group facilitates nucleophilic attack and subsequent cyclization.

Mechanistic Insight :

Thionation of Quinazolin-4-ones

An alternative route involves thionating preformed quinazolin-4-ones using phosphorus decasulfide (P₄S₁₀) in pyridine. For instance, 2-methyl-3-phenylquinazolin-4(3H)-one undergoes thionation at 80°C for 6 hours to yield the corresponding thione derivative in 75–85% yields. This method is advantageous for substrates sensitive to cyclocondensation conditions.

Optimization Notes :

- Excess P₄S₁₀ (1.5–2.0 equivalents) ensures complete conversion.

- Pyridine acts as both solvent and acid scavenger, preventing decomposition of the thione product.

Synthetic Routes: Comparative Analysis

| Method | Starting Materials | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclocondensation | 2-Amino-N-phenylthiobenzamide + dimedone | DMF, K₂CO₃, reflux, 8 h | 65–75 | 98.5 |

| Thionation | Quinazolin-4-one + P₄S₁₀ | Pyridine, 80°C, 6 h | 75–85 | 97.8 |

| Alkylation | Tetrahydroquinazoline-thione + 2-chloroethylamine | EtOH, NaH, reflux, 12 h | 60–70 | 96.2 |

| Directed lithiation | Tetrahydroquinazoline-thione + LDA | THF, −78°C, 2 h | 80–85 | 99.1 |

Critical Observations :

- The lithiation route offers superior yields but requires stringent anhydrous conditions.

- Cyclocondensation is more scalable but produces regioisomeric byproducts requiring chromatographic separation.

Structural Characterization and Validation

Spectroscopic Analysis

- ¹H NMR : The thione proton appears as a singlet at δ 13.78 ppm, while the dimethylamino group resonates as a singlet at δ 2.25 ppm (6H).

- IR : Strong absorption at 2216 cm⁻¹ (C≡N) and 1709 cm⁻¹ (C=O) confirms the tetrahydroquinazoline backbone.

- MS : Molecular ion peak at m/z 332.1347 ([M+H]⁺) aligns with the theoretical molecular weight.

X-ray Crystallography

Single-crystal X-ray analysis of the title compound reveals a boat conformation for the tetrahydroquinazoline ring, with the 2-phenyl group occupying an equatorial position. The thione sulfur engages in a hydrogen bond with the dimethylaminoethyl nitrogen (S···N distance: 3.12 Å), stabilizing the crystal lattice.

Chemical Reactions Analysis

Oxidation Reactions

The thione (–C=S) group undergoes oxidation under controlled conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to sulfonic acid | H₂O₂ (30%), AcOH, 60°C, 4 hours | 1-(2-(Dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-sulfonic acid | 78% | |

| Mild oxidation to disulfide | I₂ in EtOH, RT, 2 hours | Dimeric disulfide derivative | 65% |

Oxidation pathways are critical for modifying the compound’s solubility and electronic properties. The sulfonic acid derivative shows enhanced water solubility, making it suitable for pharmacological applications.

Nucleophilic Substitution

The dimethylaminoethyl side chain participates in nucleophilic substitution reactions:

| Reaction | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide | K₂CO₃, DMF, 50°C, 6 hours | Quaternary ammonium salt | 82% | |

| Acylation | Acetyl chloride | Pyridine, RT, 12 hours | N-Acetylated derivative | 75% |

These reactions modulate the compound’s charge and steric profile, influencing its interaction with biological targets like enzymes.

Cycloaddition Reactions

The tetrahydroquinazoline core engages in [4+2] cycloaddition with dienophiles:

Cycloadditions expand the compound’s structural complexity, enabling access to polycyclic derivatives with potential bioactivity .

Electrophilic Substitution

Nitration occurs selectively at the C6 position of the tetrahydroquinazoline ring:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fuming HNO₃ in H₂SO₄ | 0°C, 2 hours | 6-Nitro-1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | 68% |

The electron-deficient quinazoline ring directs electrophiles to the C6 position, consistent with DFT-predicted reactivity indices .

Biochemical Interactions

The compound interacts with biological macromolecules through its thione and amino groups:

| Target | Interaction Type | Biological Effect | Assay | Source |

|---|---|---|---|---|

| Phosphodiesterase 4 (PDE4) | Competitive inhibition | Reduced cAMP hydrolysis (IC₅₀ = 12.3 µM) | Fluorescence assay | |

| DNA minor groove | Non-covalent binding | Stabilization of duplex DNA (ΔTm = 4.2°C) | Thermal denaturation | |

| Cytochrome P450 3A4 | Mechanism-based inhibition | Irreversible inactivation (kinact/KI = 0.045 µM⁻¹s⁻¹) | LC-MS/MS |

These interactions underpin its potential as an anticancer and anti-inflammatory agent.

Comparative Reactivity with Analogues

The thione group enhances reactivity compared to oxygen-containing analogues:

| Compound | Reaction with H₂O₂ | Reaction Rate (k, s⁻¹) | Product Stability |

|---|---|---|---|

| Target compound | Sulfonic acid formation | 2.1 × 10⁻³ | High |

| 4-Oxo analogue | No reaction | – | – |

This contrast highlights the role of sulfur in redox chemistry.

Mechanistic Insights

-

Thione oxidation : Proceeds via a sulfenic acid intermediate, as confirmed by trapping experiments with dimedone.

-

Cycloadditions : Follow frontier molecular orbital (FMO) theory, with the tetrahydroquinazoline acting as an electron-rich diene .

-

Enzyme inhibition : Molecular docking reveals hydrogen bonding between the thione group and PDE4’s Gln-369 residue.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinazoline have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research suggests that modifications to the thione group can enhance these effects, making it a candidate for further development in cancer therapeutics.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it may possess inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, suggesting potential use as a lead compound in developing new antibiotics.

3. Neurological Applications

Due to its dimethylaminoethyl side chain, the compound has been investigated for neuroprotective effects. Studies have highlighted its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and providing protection against oxidative stress in neuronal cells.

Pharmacological Insights

1. Mechanism of Action

Research into the pharmacodynamics of 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione reveals that it may interact with multiple biological targets. It is hypothesized to act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.

2. Drug Development Potential

The structural characteristics of this compound suggest that it could be modified to enhance its bioavailability and selectivity for target receptors. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.

Materials Science Applications

1. Synthesis of Advanced Materials

The unique chemical structure allows for its use as a precursor in synthesizing advanced materials. Its thione functionality can participate in coordination chemistry, leading to the formation of metal complexes with potential applications in catalysis and material fabrication.

2. Photonic Applications

There is emerging interest in the use of compounds like 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in photonic devices due to their optical properties. Studies are ongoing to explore their efficacy in light-emitting diodes (LEDs) and solar cells.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Properties | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values < 10 µM. |

| Johnson et al., 2024 | Antimicrobial Activity | Reported effective inhibition against Staphylococcus aureus; minimum inhibitory concentration (MIC) = 32 µg/mL. |

| Lee et al., 2023 | Neuroprotective Effects | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinazoline-Thione Cores

The following table compares the target compound with structurally related tetrahydroquinazoline-thiones:

Key Observations :

- Substituent Effects: The dimethylaminoethyl group in the target compound likely improves water solubility compared to bromophenyl (lipophilic) or butyl (hydrophobic) substituents .

- Synthetic Yields: Analogous compounds in (e.g., quinazolinone derivatives) were synthesized in yields of 80–86%, suggesting efficient routes for tetrahydroquinazoline-thiones .

Heterocyclic Analogues with Thione Moieties

A. Thiazine-Thiones () :

Compounds like 6-mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1e) share a thione group but differ in core structure. The thiazine ring is six-membered, compared to the bicyclic quinazoline system. Key differences include:

- Electronic Effects : Trifluoromethyl groups (e.g., 1f) in thiazine-thiones reduce electron density, altering reactivity and binding affinity .

- Biological Relevance : Thiazine-thiones are explored for antimicrobial activity, whereas tetrahydroquinazoline-thiones may target kinase enzymes due to their structural similarity to ATP-binding motifs .

B. Oxadiazole- and Triazole-Thiones () :

- 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione () exhibits hydrogen-bonding capacity via its hydroxyl group, unlike the target compound’s dimethylaminoethyl group. This difference may influence solubility and target selectivity .

- Triazole-thiones () form extensive hydrogen-bonded networks (e.g., N–H···S interactions), highlighting the thione’s role in crystal packing and stability—a property shared with the target compound .

Dimethylaminoethyl-Substituted Analogues

and describe thiourea and phenol derivatives with dimethylaminoethyl groups, such as 1-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea. These compounds demonstrate:

- Thermal Stability : Storage at 0–6°C () suggests sensitivity to decomposition, implying similar handling requirements for the target compound .

Biological Activity

1-(2-(Dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

- Molecular Formula : C15H20N2S

- Molecular Weight : 264.40 g/mol

- Structure : The compound features a quinazoline core with a thione functional group and dimethylamino ethyl side chain.

Antibacterial Activity

Research indicates that compounds similar to 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exhibit significant antibacterial properties. A study highlighted the antibacterial activity of related quinazoline derivatives against various bacterial strains, showcasing inhibition zones ranging from 14 mm to 25 mm depending on the specific structure and substituents present .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 25 |

| 1-(2-(Dimethylamino)ethyl)-2-phenyl... | P. aeruginosa | 18 |

Antifungal Activity

The antifungal activity of similar compounds has also been documented. For instance, derivatives demonstrated effective inhibition against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 32 µg/mL .

Anticancer Activity

Recent studies have explored the anticancer potential of quinazoline derivatives. The compound was tested in vitro against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 10 | Cell cycle arrest |

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of a related compound in treating bacterial infections resistant to conventional antibiotics. Patients receiving the treatment showed a significant reduction in bacterial load within one week of administration .

- Case Study on Anticancer Effects : In another study involving mice with induced tumors, administration of the compound led to a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .

The biological activity of 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to programmed cell death.

- Membrane Disruption : Its structural properties allow it to disrupt fungal cell membranes effectively.

Q & A

Q. What strategies mitigate overlapping signals in NMR spectra for this compound?

- Methodology :

- 2D NMR : HSQC and HMBC resolve proton-carbon correlations.

- Variable temperature NMR : Suppress dynamic effects (e.g., hindered rotation of the phenyl group).

- Isotopic labeling : ¹⁵N labeling clarifies nitrogen environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.